molecular formula C14H29N3O2 B1519398 Tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate CAS No. 874842-09-8

Tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate

Cat. No. B1519398
CAS RN: 874842-09-8
M. Wt: 271.4 g/mol
InChI Key: KMUWHXMBBPHJKR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate, also known as N-Boc-1,4-butanediamine or tert-Butyl N-(4-aminobutyl)carbamate, is a chemical compound with the molecular formula C9H20N2O2 . It is used in the preparation of pharmacologically active compounds and spermidine analogues .


Synthesis Analysis

The synthesis of tert-Butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate involves the reaction of 1,4-butanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in an organic solvent like dichloromethane.


Molecular Structure Analysis

The molecular weight of this compound is 188.27 . The InChI code for this compound is 1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12) .


Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals . It has a density of 0.984 g/mL at 20 °C . The boiling point is predicted to be 292.9±23.0 °C .

Scientific Research Applications

Synthesis of Key Intermediates

Tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate serves as a crucial intermediate in synthesizing specific compounds. For instance, it has been used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho–kinase inhibitor K-115. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol, demonstrating the compound's utility in complex synthetic pathways (Gomi et al., 2012).

Versatile Intermediates for Asymmetric Synthesis

The related N-tert-butanesulfinyl imines, resembling the tert-butyl structure, act as versatile intermediates for asymmetric amine synthesis. They are prepared by condensing tert-butanesulfinamide with aldehydes and ketones, facilitating nucleophilic addition due to the activation by the tert-butanesulfinyl group. This method has been pivotal in synthesizing a wide range of enantioenriched amines, proving the tert-butyl structure's adaptability in asymmetric synthesis (Ellman et al., 2002).

Synthetic Applications in Peptide Mimetics

The tert-butyl structure is also instrumental in developing spirolactams as pseudopeptides, serving as constrained surrogates for specific dipeptides. This has implications in peptide synthesis where the tert-butyl derivative plays a critical role in stabilizing the structure and facilitating conformational analyses, showcasing its utility in mimicking biologically relevant structures (Fernandez et al., 2002).

Spectroscopy and Photolysis Studies

Reduction Studies and Quantum Yields

Studies involving the reduction of benzophenone by aliphatic amines, including tert-butylamine, have utilized the tert-butyl structure to understand the quantum yields and kinetic isotope effects in photolysis. This indicates its significance in photochemical studies and in understanding the dynamics of radical formation and quenching mechanisms (Inbar et al., 1981).

Synthesis of Radioligands for Imaging

The tert-butyl structure has found applications in radiopharmacy, exemplified by the synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate. This compound is a high-affinity and selective radioligand for diazepam-insensitive benzodiazepine receptors, highlighting its relevance in developing diagnostic tools (He et al., 1994).

Safety and Hazards

This compound is classified as dangerous, causing serious eye irritation and skin burns . It is advised to avoid all personal contact, including inhalation . Use in a well-ventilated area and avoid contact with moisture . When handling, do not eat, drink, or smoke . Keep containers securely sealed when not in use .

properties

IUPAC Name

tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)17-10-6-9-16(11-12-17)8-5-4-7-15/h4-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUWHXMBBPHJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-aminobutyl)-1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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